2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid
Description
This compound is a multifunctional peptide derivative incorporating imidazole, indole, hydroxyphenyl, and 5-oxopyrrolidine moieties. The trifluoroacetic acid (TFA) component acts as a counterion, enhancing solubility and purification efficiency during synthesis, a common strategy in peptide chemistry . Key features include:
Properties
IUPAC Name |
2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N9O10.C2HF3O2/c46-17-29(36(55)42-26(32(51)39-16-31(49)50)11-19-5-7-22(47)8-6-19)45-34(53)27(12-20-14-38-24-4-2-1-3-23(20)24)43-35(54)28(13-21-15-37-18-40-21)44-33(52)25-9-10-30(48)41-25;3-2(4,5)1(6)7/h1-8,14-15,18,25-29,38,46-47H,9-13,16-17H2,(H,37,40)(H,39,51)(H,41,48)(H,42,55)(H,43,54)(H,44,52)(H,45,53)(H,49,50);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNLGWKYDMEUPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42F3N9O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazol-5-yl Residue Incorporation
The imidazol-5-yl-containing fragment (3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl) is introduced using pre-synthesized Fmoc-protected building blocks. Recent advances in imidazolone bioisostere synthesis enable on-resin cyclization via tandem nucleophilic attack and dehydration. Optimized conditions involve THF:TFE (1:1 v/v) as the solvent system, with stoichiometric ammonium acetate to facilitate cyclization at room temperature. This method achieves >90% conversion without epimerization, critical for maintaining stereochemical integrity.
Solution-Phase Synthesis of Pyrrolidone Fragment
The 5-oxopyrrolidine-2-carbonyl moiety is synthesized separately via a three-step solution-phase protocol:
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Cyclization : N-(4-Aminophenyl)acetamide undergoes cyclocondensation with itaconic acid in refluxing water to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (yield: 78%).
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Esterification : Treatment with methanol and catalytic H₂SO₄ converts the carboxylic acid to its methyl ester.
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Hydrazinolysis : Reaction with hydrazine hydrate in ethanol produces the acid hydrazide, a key intermediate for subsequent coupling.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Itaconic acid, H₂O, reflux | 78 |
| 2 | MeOH, H₂SO₄, 60°C | 92 |
| 3 | NH₂NH₂·H₂O, EtOH, 25°C | 85 |
Fragment Condensation Strategy
The pyrrolidone fragment is conjugated to the peptide backbone via a two-stage fragment condensation approach:
Activation of Pyrrolidone Hydrazide
The acid hydrazide is activated using isoamyl nitrite in DMF at −15°C to generate the acyl azide, which undergoes Curtius rearrangement to form the isocyanate intermediate. This reactive species is immediately coupled to the N-terminal amine of the imidazol-5-yl-containing peptide fragment.
Coupling Optimization
Key parameters for high-yield fragment coupling:
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Solvent : Dichloromethane (DCM) with 1% HOBt (hydroxybenzotriazole) to suppress racemization.
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Equivalents : 1.5 equivalents of activated fragment relative to the peptide-resin.
Purification and Characterization
The crude product is purified via reverse-phase HPLC using a C18 column and a gradient of 0.1% TFA in H₂O/acetonitrile. Critical quality control metrics:
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Mass Confirmation : ESI-MS (m/z calculated for C₃₆H₄₂N₁₀O₁₂: 854.3; found: 855.3 [M+H]⁺).
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Chiral Integrity : Chiral HPLC confirms retention of stereochemistry at all centers.
Challenges and Mitigation Strategies
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Imidazole Ring Instability : The imidazol-5-yl group is prone to oxidation during SPPS. This is mitigated by using degassed solvents and performing couplings under nitrogen.
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Indole Alkylation : The indole nitrogen is protected with a Boc group until the final TFA cleavage to prevent electrophilic side reactions.
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TFA Salt Exchange : Alternative counterions (e.g., acetate) may be introduced via ion-exchange chromatography if TFA compatibility is a concern .
Chemical Reactions Analysis
Types of Reactions
2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions
Peptide Bond Formation: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole
Hydrolysis: Proteolytic enzymes like trypsin and chymotrypsin
Major Products
The major products formed from the hydrolysis of gonadotropin-releasing hormone (1-6) trifluoroacetate salt are its constituent amino acids and smaller peptide fragments .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's promising antimicrobial properties against multidrug-resistant pathogens. The structure-dependent antimicrobial activity was evaluated against various Gram-positive bacteria, including Staphylococcus aureus and Clostridioides difficile. The findings suggest that derivatives of this compound can serve as novel candidates for combating antibiotic resistance in clinical settings .
Key Findings:
- In Vitro Activity: The compound exhibited significant antimicrobial activity against strains harboring resistance determinants, indicating its potential as a scaffold for developing new antibiotics .
- Mechanism of Action: The antimicrobial efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis through interaction with specific bacterial enzymes .
Anticancer Applications
The compound has also been investigated for its anticancer properties , particularly in targeting human lung cancer cells (A549 cell line). Research indicates that modifications to the compound enhance its cytotoxic effects against cancer cells, making it a candidate for further development in oncology .
Research Highlights:
- Cytotoxicity Studies: In vitro tests have shown that certain derivatives lead to significant reductions in cell viability in cancer models, suggesting a potential role in chemotherapy .
- Targeted Therapy: The structure allows for modifications that can enhance selectivity towards cancer cells while minimizing effects on normal cells, which is crucial for reducing side effects associated with traditional chemotherapy .
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Study on Antimicrobial Resistance:
- Cancer Cell Line Testing:
Mechanism of Action
2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid exerts its effects by binding to gonadotropin-releasing hormone receptors on pituitary gonadotrope cells. This binding activates G-protein coupled receptors, leading to the stimulation of phospholipase C and the production of inositol phosphates. These signaling molecules trigger the release of luteinizing hormone and follicle-stimulating hormone, which are essential for reproductive function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights structural, synthetic, and functional differences between the target compound and analogs:
Key Comparative Insights:
Backbone Diversity: The target compound and apelin-13 mimetic share peptide linkages, while haloxyfop and thiazolyl propanoic acids () utilize simpler propanoic acid scaffolds. Peptide backbones enable conformational specificity for receptor binding, whereas non-peptide analogs prioritize metabolic stability for agrochemical use .
Functional Group Impact :
- The hydroxyphenyl group in the target compound enhances polarity compared to haloxyfop’s lipophilic trifluoromethylpyridine . The 5-oxopyrrolidine moiety may restrict conformational flexibility, similar to the pyrroloimidazole derivatives in .
TFA Utility: TFA is universally employed to improve solubility and purification across peptide and heterocyclic systems (e.g., apelin mimetics , pyrroloimidazoles ). In contrast, non-TFA salts (e.g., sodium or potassium) are typical in agrochemicals like haloxyfop .
Bioactivity: Antimicrobial thiazolyl propanoic acids () and the target compound’s hypothesized receptor targeting contrast with haloxyfop’s enzymatic inhibition. Structural nuances (e.g., indole vs. thiazole) dictate target specificity .
Biological Activity
The compound 2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid; 2,2,2-trifluoroacetic acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings regarding its biological activity, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound's intricate structure includes multiple functional groups that contribute to its biological activity. The presence of imidazole and oxopyrrolidine moieties suggests potential interactions with biological targets such as enzymes and receptors.
Molecular Formula: C24H26N6O6
Molecular Weight: 482.50 g/mol
IUPAC Name: 2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid; 2,2,2-trifluoroacetic acid
Anticancer Activity
Recent studies have demonstrated that derivatives of related compounds exhibit significant anticancer properties. For instance, 5-oxopyrrolidine derivatives have shown promising results against A549 lung cancer cells. These compounds were assessed for their cytotoxic effects through MTT assays, revealing that certain structural modifications enhance their efficacy against cancer cells while minimizing toxicity to non-cancerous cells .
Case Studies
- Study on A549 Cells:
In a controlled experiment, compounds similar to the target compound were tested against A549 human lung adenocarcinoma cells. The results indicated that specific substitutions on the oxopyrrolidine scaffold led to increased cytotoxicity. For example, compounds with free amino groups exhibited more potent anticancer activity compared to those with acetylamino fragments .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Compound A | 15 | High selectivity for cancer cells |
| Compound B | 25 | Moderate activity with some toxicity to non-cancerous cells |
| Compound C | 10 | Best candidate with minimal side effects |
Antimicrobial Activity
The compound also shows promise in combating multidrug-resistant pathogens. Recent investigations into its antimicrobial properties revealed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The structure-dependent nature of its antimicrobial activity indicates that modifications can significantly influence efficacy.
Research Findings
In vitro studies have demonstrated that derivatives containing specific phenolic structures exhibit enhanced antimicrobial activity. For instance, the introduction of a hydroxyl group at certain positions on the aromatic ring has been linked to improved interactions with bacterial cell membranes .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and what methodologies are recommended for optimizing yield?
- Answer : The compound’s complexity arises from its peptide-like backbone, multiple functional groups (imidazole, indole, hydroxyphenyl), and trifluoroacetic acid (TFA) counterion. Key steps include:
- Coupling reactions : Use of TFA in refluxing toluene for intermediate purification (e.g., 52% yield via TFA-mediated cyclization) .
- Protection/deprotection strategies : For amine and hydroxyl groups, as seen in analogous indole-imidazole derivatives .
- Purification : Precipitation with iPrOH followed by recrystallization ensures purity .
- Table 1 : Synthesis Optimization
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | TFA, toluene, reflux | 52% | |
| Deprotection | iPrOH wash | >95% purity |
Q. How can structural characterization be performed to confirm the compound’s identity?
- Answer : Multimodal spectroscopic analysis is critical:
- NMR : H NMR (DMSO-<i>d</i>6) detects NH3<sup>+</sup> (δ=8.54) and aromatic protons (δ=7.16–7.29) . C NMR confirms carbonyl (C=O) and indole/imidazole carbons .
- IR : Peaks at 1680–1720 cm<sup>-1</sup> (C=O stretch) and 3200–3400 cm<sup>-1</sup> (NH/OH) .
- Elemental analysis : Matches calculated/experimental C, H, N values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. What computational strategies are recommended to predict conformational stability and intermolecular interactions?
- Answer :
- DFT calculations : Model intramolecular H-bonding (e.g., between hydroxyl and carbonyl groups) and torsional angles in the peptide backbone .
- Molecular docking : Assess binding to biological targets (e.g., enzymes with indole/imidazole recognition sites) using software like AutoDock .
- AI-driven simulations : COMSOL Multiphysics integrates AI for reaction pathway optimization and stability predictions .
Q. How can researchers resolve contradictions in spectroscopic data during structural validation?
- Answer : Discrepancies (e.g., unexpected NH shifts in NMR) may arise from:
- Tautomerism : Imidazole and indole groups can exhibit pH-dependent tautomeric forms .
- Solvent effects : DMSO stabilizes NH protons via hydrogen bonding, while CDCl3 may cause peak broadening .
- Resolution : Use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) .
Q. What bioassay designs are suitable for evaluating the compound’s activity?
- Answer :
- Enzyme inhibition assays : Target proteases or kinases (e.g., using fluorogenic substrates) .
- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) to track permeability in cancer cell lines .
- Dose-response curves : IC50 determination with triplicate measurements to ensure reproducibility .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from byproducts?
- Answer :
- Precipitation : iPrOH addition removes unreacted TFA and salts .
- Column chromatography : Use silica gel (CH2Cl2/MeOH gradient) for polar impurities .
- HPLC : Reverse-phase C18 column (0.1% TFA in H2O/MeCN) resolves diastereomers .
Q. How can degradation pathways be analyzed to improve storage stability?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
